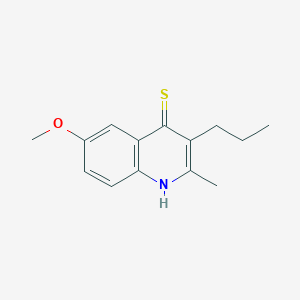
2-(1,3-benzodioxol-5-yl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as apigenin-7,4'-dimethyl ether-5-O-β-D-xylopyranoside and is a derivative of apigenin, which is a flavone commonly found in plants.
科学的研究の応用
2-(1,3-benzodioxol-5-yl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has shown potential therapeutic applications in various fields of medicine. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the modulation of various signaling pathways. It has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
The advantages of using 2-(1,3-benzodioxol-5-yl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of various enzymes, and its anti-inflammatory and anti-cancer activities. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One possible direction is to investigate the compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its pharmacological effects. Additionally, research could be conducted to improve the compound's solubility and reduce its potential toxicity.
合成法
The synthesis of 2-(1,3-benzodioxol-5-yl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been reported in the literature. The synthesis involves the reaction of apigenin with 2-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with hydroxylamine hydrochloride to form the oxime, which is further cyclized using acetic anhydride to form the final product.
特性
IUPAC Name |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-21-14-5-3-2-4-11(14)8-13-18(20)24-17(19-13)12-6-7-15-16(9-12)23-10-22-15/h2-9H,10H2,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJFKQQFWJRIQF-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)

![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)


![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)
![2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5710097.png)
